3-(Methylthio)phenylacetic acid
Overview
Description
3-(Methylthio)phenylacetic acid is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide information on related compounds, such as 3,4-dihydroxyphenylacetic acid (DOPAC), which is a metabolite of dopamine and is measured in various studies to understand brain chemistry and neurological disorders . The synthesis and analysis of similar compounds, like 3,4-(methylenedioxy)phenylacetic acid, are also explored, which can provide insights into the methods that might be applicable to 3-(Methylthio)phenylacetic acid .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with specific reagents and catalysts. For instance, the synthesis of 3,4-(methylenedioxy)phenylacetic acid was achieved through a three-step reaction starting with piperonal aldehyde and involving intermediates such as 2-(3',4'-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene . This process included the use of sodium hydroxide and CuCl2 as a catalyst, followed by acidification with hydrochloric acid to obtain the target compound. Although the synthesis of 3-(Methylthio)phenylacetic acid is not described, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds like 3,4-dihydroxyphenylacetic acid has been analyzed using techniques such as carbon-13 nuclear magnetic resonance spectroscopy, which provides information on tautomeric forms and chemical shifts that are pH-dependent . This type of analysis is crucial for understanding the behavior of functional groups within a molecule and can be applied to study the structure of 3-(Methylthio)phenylacetic acid.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 3-(Methylthio)phenylacetic acid. However, the enzymatic-radioisotopic assay of DOPAC involves the O-methylation of the compound, which suggests that similar functional groups in 3-(Methylthio)phenylacetic acid may undergo related reactions . Understanding the reactivity of the methylthio group could be key to predicting the chemical behavior of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(Methylthio)phenylacetic acid can be inferred from the methods used to measure them. High-performance liquid chromatography (HPLC) with electrochemical or fluorimetric detection is commonly used to separate and quantify these compounds, indicating their solubility and stability under various conditions . The properties such as solubility, stability, and reactivity of 3-(Methylthio)phenylacetic acid would likely be analyzed using similar techniques.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Methylthio)phenylacetic acid is involved in various synthetic processes. For instance, it is a product in the acid-catalyzed hydrolysis of S-methyl phenyldiazothioacetate, where a methylthio group migration occurs (Jones & Kresge, 1993).
- It is also a component in the synthesis of 3,4-(methylenedioxy) phenylacetic acid using piperonal aldehyde (Han Xue-lian, 2007).
Biochemistry and Microbiology
- In microbial studies, 3-(Methylthio)phenylacetic acid is identified as a metabolic product. For example, it's produced by thermophilic sulfur-dependent anaerobic archaeon from L-methionine (Rimbault et al., 1993).
- It also appears as a metabolic product in the biodegradation of 3-methylindole by Acinetobacter oleivorans (Hu et al., 2022).
Photoreactions and Polymerization
- Studies on photoinduced electron transfer polymerization reveal that sulfur-containing carboxylic acids like 3-(Methylthio)phenylacetic acid play a role in photopolymerization processes (Wrzyszczyński et al., 2000).
- Its direct photolysis in acetonitrile has been investigated, providing insights into the mechanism of photodegradation and the formation of various photoproducts (Filipiak et al., 2005).
Pharmaceutical and Chemical Applications
- Phenylacetic acid derivatives, including those related to 3-(Methylthio)phenylacetic acid, are studied for their potential in pharmaceutical applications, such as in the production of antibiotics (Wasewar et al., 2015).
- It also finds use in the synthesis of other complex organic compounds, such as thieno[2,3‐d]pyrimidines, indicating its versatility in organic synthesis (Santilli et al., 1971).
Safety And Hazards
properties
IUPAC Name |
2-(3-methylsulfanylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCOAMUNLESIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372082 | |
Record name | 3-(Methylthio)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylthio)phenylacetic acid | |
CAS RN |
18698-73-2 | |
Record name | 3-(Methylthio)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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